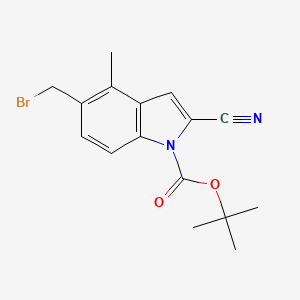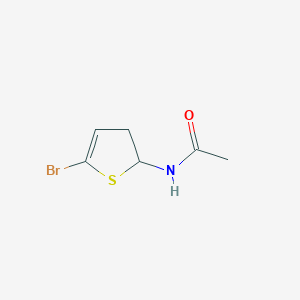
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Overview
Description
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (NBDTPA) is a thiophene-based compound that has been studied for its potential uses in a variety of scientific research applications. NBDTPA has been found to be a useful tool in in vivo and in vitro studies due to its ability to interact with various biological targets in a variety of ways.
Scientific Research Applications
Anticonvulsant and Antidepressant Activities
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide and its derivatives have been investigated for their potential anticonvulsant and antidepressant activities. A study by Xie et al. (2013) synthesized various phenylacetamide derivatives and evaluated their effects. Some compounds showed a significant reduction in immobility times in mice, suggesting potential antidepressant properties. Additionally, several synthesized compounds were found to be protective against pentylenetetrazole-induced convulsions in mice, indicating anticonvulsant activity (Xie, Tang, Pan, & Guan, 2013).
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of this compound and related compounds. For example, Qiu et al. (2017) described the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a process that could be relevant for the synthesis of compounds like this compound (Qiu, Li, Ma, & Zhou, 2017).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. For instance, a study by Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, potentially opening avenues for the use of these compounds in combating microbial infections (Fahim & Ismael, 2019).
Crystal Structure Analysis
The structural analysis of compounds related to this compound has been a subject of research. For example, Boechat et al. (2011) analyzed the structures of two N-substituted acetamides, providing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the properties of these compounds (Boechat et al., 2011).
Cytotoxicity and Redox Profile
The cytotoxicity and redox profile of derivatives of this compound have been evaluated, as seen in a study by Gouda et al. (2022), which contributes to understanding the safety and biological interactions of these compounds (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
properties
IUPAC Name |
N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2,6H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQHPOYNWYMQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





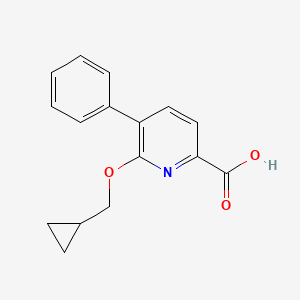



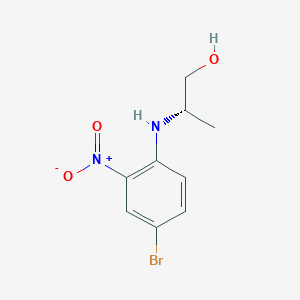


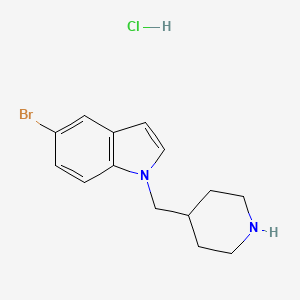

![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)
![Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1474975.png)
